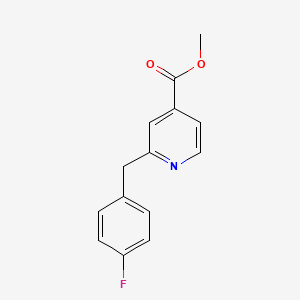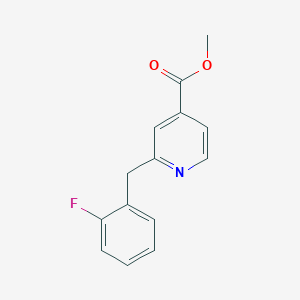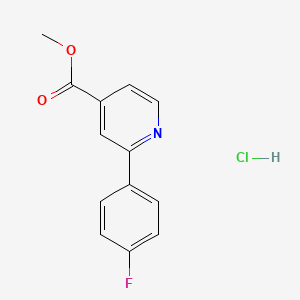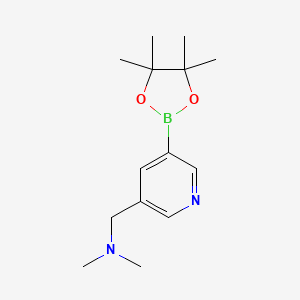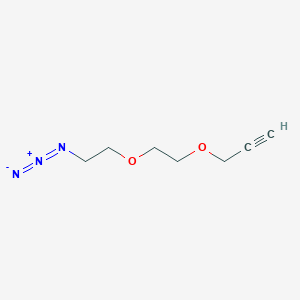
Azido-PEG2-propargyl
描述
Azido-PEG2-propargyl is an organic compound with the molecular formula C7H11N3O2. It is characterized by the presence of an azido group and a propargyl group, making it a versatile intermediate in organic synthesis. This compound is often used in click chemistry and other applications due to its unique reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG2-propargyl typically involves the reaction of propargyl alcohol with 2-(2-chloroethoxy)ethanol to form the intermediate 3-(2-(2-chloroethoxy)ethoxy)prop-1-yne. This intermediate is then reacted with sodium azide to yield the final product. The reaction conditions usually involve the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) iodide to facilitate the azide substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the azide substitution reaction.
化学反应分析
Types of Reactions
Azido-PEG2-propargyl undergoes various types of chemical reactions, including:
Click Chemistry: The azido group readily participates in click reactions with alkynes to form triazoles.
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Click Chemistry: Copper(I) iodide as a catalyst, solvents like DMF or acetonitrile.
Substitution Reactions: Sodium azide, solvents like DMF.
Reduction Reactions: Hydrogen gas, palladium on carbon as a catalyst.
Major Products Formed
Click Chemistry: Formation of 1,2,3-triazoles.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Formation of the corresponding amine.
科学研究应用
Azido-PEG2-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly in click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of Azido-PEG2-propargyl primarily involves its reactivity with other molecules through the azido and propargyl groups. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, a process catalyzed by copper(I) ions. This reaction is highly specific and efficient, making it valuable for various applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
Similar Compounds
Azido-PEG2-propargyl: Contains both azido and propargyl groups, making it highly versatile.
3-(2-(2-Aminoethoxy)ethoxy)prop-1-yne: Similar structure but with an amino group instead of an azido group, leading to different reactivity and applications.
3-(2-(2-Hydroxyethoxy)ethoxy)prop-1-yne: Contains a hydroxy group, used in different types of chemical reactions.
Uniqueness
This compound is unique due to its dual functionality, allowing it to participate in a wide range of chemical reactions. Its azido group is particularly useful in click chemistry, while the propargyl group provides additional reactivity options. This combination makes it a valuable intermediate in organic synthesis and various scientific research applications.
属性
IUPAC Name |
3-[2-(2-azidoethoxy)ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-4-11-6-7-12-5-3-9-10-8/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBYPZVBKUZTMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B1400505.png)
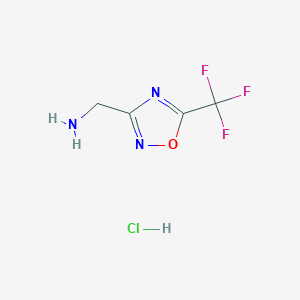
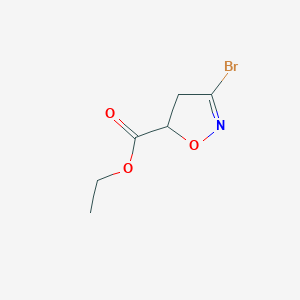

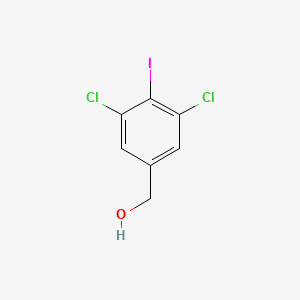
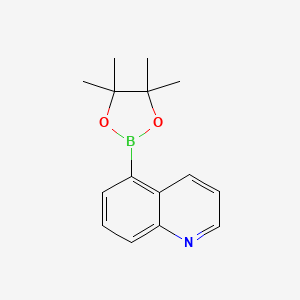
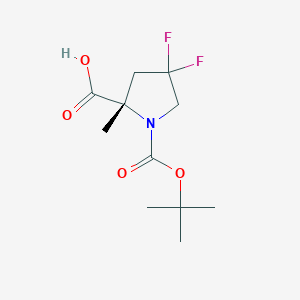
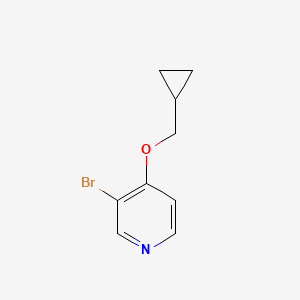
![2-[3-Fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1400519.png)
